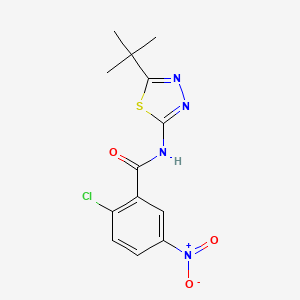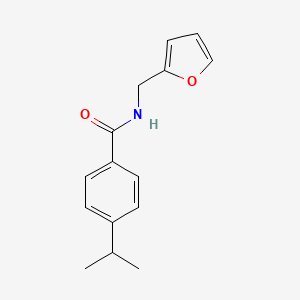
N-(2-furylmethyl)-4-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-4-isopropylbenzamide, also known as FMA-1, is a novel small molecule that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological effects, making it a valuable tool in the study of various biological processes. In
Mecanismo De Acción
The exact mechanism of action of N-(2-furylmethyl)-4-isopropylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cellular processes. Specifically, N-(2-furylmethyl)-4-isopropylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. By inhibiting HDACs, N-(2-furylmethyl)-4-isopropylbenzamide may be able to alter gene expression and cellular processes, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-isopropylbenzamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2-furylmethyl)-4-isopropylbenzamide has also been shown to have neuroprotective effects. Specifically, N-(2-furylmethyl)-4-isopropylbenzamide has been found to protect neurons from damage caused by oxidative stress, which is a common mechanism of neurodegeneration. Additionally, N-(2-furylmethyl)-4-isopropylbenzamide has been found to have anti-angiogenic properties, which could be useful in the development of drugs for the treatment of diseases characterized by excessive blood vessel growth, such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-furylmethyl)-4-isopropylbenzamide is its high purity and reliability of synthesis. This makes it a valuable tool for scientific research, as researchers can be confident in the quality of the compound they are using. Additionally, N-(2-furylmethyl)-4-isopropylbenzamide has been found to have low toxicity in vitro, making it a safe compound to work with in the lab. However, one limitation of N-(2-furylmethyl)-4-isopropylbenzamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(2-furylmethyl)-4-isopropylbenzamide. One potential avenue is the development of N-(2-furylmethyl)-4-isopropylbenzamide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-4-isopropylbenzamide and its effects on cellular processes. Finally, the development of new synthesis methods for N-(2-furylmethyl)-4-isopropylbenzamide could lead to improvements in yield and purity, making it an even more valuable tool for scientific research.
Métodos De Síntesis
The synthesis of N-(2-furylmethyl)-4-isopropylbenzamide involves the reaction of 4-isopropylbenzoyl chloride with 2-furylmethylamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to yield pure N-(2-furylmethyl)-4-isopropylbenzamide. This synthesis method has been optimized to produce high yields of N-(2-furylmethyl)-4-isopropylbenzamide with high purity, making it a reliable method for the production of this compound.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-4-isopropylbenzamide has been found to have potential applications in various scientific research fields. One of the most promising applications is in the study of cancer. N-(2-furylmethyl)-4-isopropylbenzamide has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anti-cancer drugs. Additionally, N-(2-furylmethyl)-4-isopropylbenzamide has been found to have anti-inflammatory properties, which could be useful in the development of drugs for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(2)12-5-7-13(8-6-12)15(17)16-10-14-4-3-9-18-14/h3-9,11H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJLHGBBENDNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-(propan-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5782318.png)
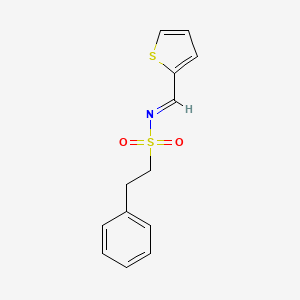
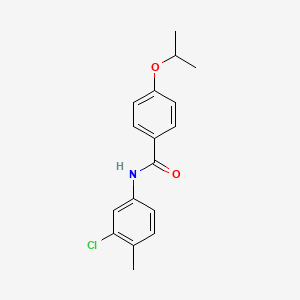
![ethyl 4-[3-(benzyloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B5782355.png)
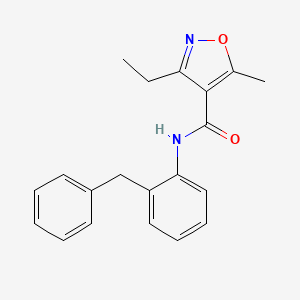
![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5782370.png)
![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5782371.png)
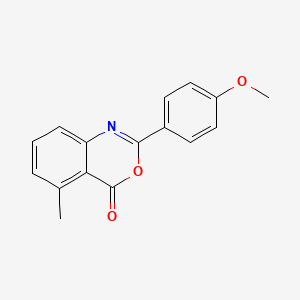
![N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5782386.png)
methanone](/img/structure/B5782392.png)
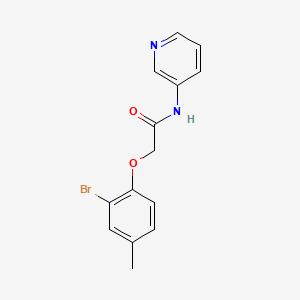
![4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782414.png)
![{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5782420.png)
